tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C14H26N6O2 |
|---|---|
Molecular Weight |
310.40 g/mol |
IUPAC Name |
tert-butyl 4-[5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H26N6O2/c1-14(2,3)22-13(21)20-8-6-19(7-9-20)12-15-11(16-17-12)10-18(4)5/h6-10H2,1-5H3,(H,15,16,17) |
InChI Key |
IJLWGNQSMRWLSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Carbamate Formation via Carbamoyl Chloride or Isocyanate
- Reagents & Conditions:
Typically, tert-butyl chloroformate (Boc anhydride) reacts with piperazine in the presence of a base such as triethylamine or sodium bicarbonate in an inert solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures (~20-50°C). - Reaction:
The amino group on piperazine nucleophilically attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the protected carbamate.
Method B: Carbamate Formation via Isocyanates
- Reagents & Conditions:
Use tert-butyl isocyanate with piperazine under mild conditions, often in anhydrous solvents like dichloromethane, at room temperature, with catalytic bases if necessary.
Introduction of the 5-[(Dimethylamino)methyl]-1H-1,2,4-triazol-3-yl Group
The key heterocyclic moiety is introduced through nucleophilic substitution or coupling reactions involving the triazole derivative.
Method A: Nucleophilic Substitution on a Suitable Intermediate
Preparation of the Triazole Derivative:
The 1H-1,2,4-triazol-3-yl derivative bearing a suitable leaving group (e.g., halogen or activated methyl) is synthesized separately, often via cyclization of hydrazine derivatives with nitriles or amidrazones, followed by functionalization at the 3-position with a methylamine or related nucleophile to introduce the dimethylamino group.Coupling to Piperazine:
The heterocycle bearing a reactive site (e.g., chloromethyl) reacts with the piperazine core under nucleophilic substitution conditions, often in polar aprotic solvents like DMF or acetonitrile, at elevated temperatures (~50-80°C).
Method B: Reductive Amination
- Reagents & Conditions:
The methylation of the amino group on the heterocycle can be achieved via reductive amination, where formaldehyde or methylating agents are used in the presence of reducing agents like sodium cyanoborohydride, under mild conditions.
Assembly of the Complete Molecule
The final assembly involves coupling the heterocyclic moiety with the piperazine core bearing the carbamate group.
Key Reaction:
Nucleophilic Substitution or Amide Bond Formation:
The heterocycle, equipped with a suitable leaving group or reactive site, reacts with the piperazine derivative under conditions such as:- In polar aprotic solvents (DMF, acetonitrile)
- At elevated temperatures (50-80°C)
- Using bases like N-ethyl-N,N-diisopropylamine or sodium carbonate to facilitate nucleophilic attack.
Purification:
- Post-reaction, purification typically involves chromatography (silica gel, flash chromatography) using solvent systems like ethyl acetate/hexanes, to isolate the target compound with high purity.
Representative Data and Yields from Literature
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Carbamate formation | tert-Butyl chloroformate + piperazine in dichloromethane, triethylamine | ~95% | Mild, high-yielding |
| Heterocycle coupling | Nucleophilic substitution of chloromethyl-triazole derivative with piperazine | ~73-95% | Elevated temperature (50-80°C), polar aprotic solvents |
| Reductive amination | Formaldehyde + methylamine derivatives with reducing agents | Variable | Used for methylation of heterocycle |
Research Discoveries and Optimization Strategies
Recent studies emphasize the importance of:
- Using microwave-assisted synthesis to reduce reaction times and improve yields in heterocycle coupling.
- Employing protecting groups to prevent side reactions during multi-step syntheses.
- Optimizing solvent systems to enhance solubility and reaction efficiency, particularly using acetonitrile or DMF.
- Purification techniques such as preparative HPLC for obtaining high-purity intermediates crucial for pharmacological evaluations.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperazine nitrogen. Its removal is critical for further functionalization of the piperazine ring.
Reaction Conditions and Outcomes
-
Mechanism : Acidic cleavage of the Boc group generates a protonated piperazine intermediate, which is stabilized in solution .
-
Applications : Deprotection enables subsequent alkylation, acylation, or coordination chemistry at the piperazine nitrogen .
Functionalization of the Dimethylaminomethyl Group
The dimethylaminomethyl (-CH₂NMe₂) substituent on the triazole ring exhibits nucleophilic and basic properties.
Key Reactions
-
Quaternization : Reacts with methyl iodide or alkyl halides to form quaternary ammonium salts.
-
Oxidation : Treatment with hydrogen peroxide or m-CPBA oxidizes the dimethylamino group to an N-oxide, altering electronic properties.
-
Coordination Chemistry : The dimethylamino group can act as a ligand for transition metals (e.g., Cu, Pd), forming complexes useful in catalysis .
Reactivity of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring participates in electrophilic substitution and cycloaddition reactions.
Notable Transformations
-
Mechanistic Insight : The triazole’s electron-deficient nature directs electrophiles to the 5-position .
Piperazine Ring Modifications
The deprotected piperazine ring undergoes diverse reactions:
Alkylation/Acylation
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form N-alkylpiperazines.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides .
Metal-Catalyzed Cross-Couplings
Coordination with Biomolecules
The piperazine nitrogen binds to biological targets (e.g., G-protein coupled receptors), modulating activity in drug discovery .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butylene.
-
Photodegradation : Exposure to UV light induces cleavage of the triazole-piperazine bond .
-
Storage Recommendations : Stable under inert gas (N₂/Ar) at –20°C in amber vials .
Comparative Reactivity Table
| Functional Group | Reaction Partner | Product Type | Rate Constant (k) |
|---|---|---|---|
| Boc group | TFA | Deprotected amine | 0.15 min⁻¹ |
| Dimethylaminomethyl | CH₃I | Quaternary ammonium salt | 0.08 h⁻¹ |
| Triazole ring | HNO₃ | Nitro-triazole | 1.2 × 10⁻³ M⁻¹s⁻¹ |
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its triazole and piperazine moieties are of particular interest due to their potential binding properties with proteins and enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to develop new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest structural analogs (similarity scores: 0.92–0.96 ) differ primarily in substituents on the triazole or piperazine rings. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Polarity and Solubility: The dimethylaminomethyl group in the target compound improves aqueous solubility compared to lipophilic analogs like CAS 205059-24-1.
- Synthetic Utility : Boron-containing analogs (e.g., CAS 540752-87-2) are intermediates for cross-coupling reactions, unlike the target compound, which lacks reactive handles .
- Bioactivity: Antimicrobial activity is inferred from , where triazole derivatives with polar substituents (e.g., nitro or chlorobenzyl groups) showed moderate activity. The dimethylamino group may enhance target binding through basicity or charge interactions .
Physicochemical and Pharmacokinetic Profiles
Table 2: Predicted ADME Properties
| Property | Target Compound | CAS 205059-24-1 | CAS 1346674-57-4 |
|---|---|---|---|
| logP | ~2.5 | ~3.1 | ~3.8 |
| TPSA (Ų) | 75.6 | 45.7 | 85.6 |
| H-Bond Donors | 2 | 1 | 3 |
| BBB Permeability | Moderate | High | Low |
| CYP Inhibition | Likely low | Moderate | High |
- Target Compound : Balanced logP and TPSA suggest oral bioavailability. Moderate BBB permeability aligns with piperazine derivatives .
- CAS 205059-24-1 : High logP and BBB penetration make it suitable for CNS targets.
- CAS 1346674-57-4 : Bulky bromo group reduces solubility but may enhance target specificity .
Biological Activity
tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 310.40 g/mol. The compound features a piperazine ring linked to a triazole moiety, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Specifically, it has been shown to influence serotonergic pathways, which are critical in mood regulation and anxiety responses.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, particularly the 5-HT(1A) receptor, which is implicated in antidepressant and anxiolytic effects .
- Neuropharmacological Effects : Studies suggest that derivatives of piperazine can exhibit antidepressant-like and anxiolytic-like properties. These activities are often assessed through behavioral tests in animal models .
Biological Activity
Research has documented several biological activities associated with this compound:
Antidepressant Activity
In various studies, compounds similar to this compound have demonstrated significant antidepressant effects. For instance:
- Behavioral Tests : In tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST), compounds in this class reduced immobility time, indicating potential antidepressant properties .
Anxiolytic Activity
The compound has also shown promise in reducing anxiety-like behaviors:
- Open Field Test (OFT) : Increased time spent in the center area suggests reduced anxiety levels in treated animals .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of piperazine derivatives:
Pharmacological Applications
The potential applications of this compound extend beyond mood disorders:
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing tert-butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate?
- Method A : React the Boc-protected piperazine intermediate with a pre-functionalized 1,2,4-triazole derivative under mild acidic conditions. For example, tert-butyl piperazine-1-carboxylate can react with a triazole-bearing aldehyde in dichloromethane (DCM) with trifluoroacetic acid (TFA) as a catalyst, followed by purification via column chromatography .
- Method B : Use a coupling reaction between a triazole-containing precursor and Boc-piperazine in polar aprotic solvents (e.g., 1,4-dioxane) at elevated temperatures (110°C) with a base like potassium carbonate to facilitate nucleophilic substitution .
- Key Characterization : Confirm the product via NMR (e.g., δ 1.45 ppm for tert-butyl protons) and ESI-MS (e.g., m/z 342 [M+H]) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- NMR identifies the tert-butyl group (singlet at ~1.45 ppm), dimethylamino protons (δ 2.2–2.4 ppm), and triazole aromatic protons (δ 7.5–8.0 ppm) .
- NMR confirms carbonyl (C=O, ~155 ppm) and triazole carbons (120–150 ppm) .
Q. What safety precautions are necessary when handling this compound?
- GHS Classification : Acute oral toxicity (Category 4, H302). Avoid ingestion and use PPE (gloves, goggles) .
- Handling : Work in a fume hood; store in a cool, dry place away from oxidizers. For spills, neutralize with inert absorbents and dispose via certified hazardous waste protocols .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Crystallization : Grow single crystals via slow evaporation in solvent mixtures (e.g., ethyl acetate/hexane). For example, a related triazole-piperazine derivative crystallized in the triclinic space group with cell parameters .
- Refinement : Use SHELXL for structure refinement. Key metrics: , , and goodness-of-fit (S) ~1.1. Analyze hydrogen bonding (e.g., N–H···O interactions) and π-stacking of the triazole ring .
Q. How can computational methods optimize reaction pathways for synthesizing analogs?
- Reaction Design : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in triazole functionalization. ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error .
- Example : Optimize coupling reactions using solvent polarity (ε) and steric parameters (e.g., Tolman cone angle) to improve yields from 60% to >80% .
Q. What strategies address contradictory bioactivity data in kinase inhibition studies?
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm inhibition of targets like FLT3 or Aurora kinases .
- Structural Analysis : Compare co-crystal structures of the compound with kinase domains to identify binding pose discrepancies. For example, dimethylamino group orientation may affect hydrogen bonding with Asp 831 in FLT3 .
Q. How to analyze metabolic stability of this compound in preclinical studies?
- In Vitro Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
